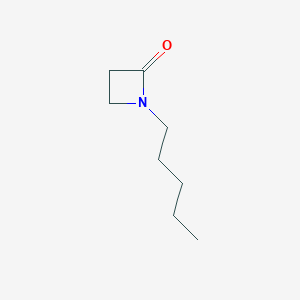
2-Azetidinone, 1-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 1-pentyl- is a derivative of azetidinone, a four-membered lactam (cyclic amide) known for its significant role in medicinal chemistry. Azetidinones are commonly referred to as β-lactams and are the core structure of many antibiotics, including penicillins and cephalosporins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . This method is favored due to its simplicity and efficiency. The reaction can be carried out under mild conditions using diethyl chlorophosphate as an acid activator . Another approach involves the use of microwave irradiation, which offers a greener and more efficient method for synthesizing azetidinones .
Industrial Production Methods: Industrial production of 2-Azetidinone, 1-pentyl- may involve large-scale Staudinger cycloaddition reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azetidinone, 1-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidinones, N-oxides, and reduced azetidinone derivatives .
Applications De Recherche Scientifique
2-Azetidinone, 1-pentyl- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 1-pentyl- involves the inhibition of specific enzymes or receptors. For instance, in the case of cholesterol absorption inhibitors like ezetimibe, the compound blocks the absorption of cholesterol in the intestine by inhibiting a putative cholesterol transporter . This action reduces the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream .
Comparaison Avec Des Composés Similaires
Penicillins: β-lactam antibiotics with a fused thiazolidine ring.
Cephalosporins: β-lactam antibiotics with a fused dihydrothiazine ring.
Carbapenems: β-lactam antibiotics with a fused pyrrolidine ring.
Monobactams: Monocyclic β-lactam antibiotics without a fused ring.
Uniqueness: 2-Azetidinone, 1-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. Unlike other β-lactams, it may offer unique interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
62664-98-6 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-pentylazetidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-6-9-7-5-8(9)10/h2-7H2,1H3 |
Clé InChI |
QCCNMOHDURYAJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















